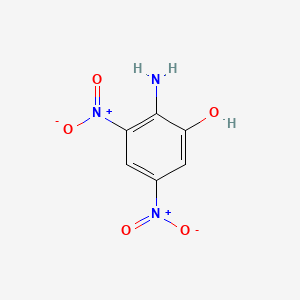
2-Amino-3,5-dinitrophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-3,5-dinitrophenol is an organic compound with the molecular formula C6H5N3O5 It is a derivative of phenol, characterized by the presence of two nitro groups (-NO2) and an amino group (-NH2) attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3,5-dinitrophenol typically involves nitration and amination reactions One common method starts with phenol, which undergoes nitration to introduce nitro groups at the 3 and 5 positionsThe reaction conditions often involve the use of concentrated nitric acid and sulfuric acid for nitration, and ammonia or other amines for the amination step .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.
化学反应分析
Types of Reactions
2-Amino-3,5-dinitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The amino and nitro groups can participate in substitution reactions, leading to the formation of various substituted phenols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Halogenating agents, alkylating agents, and other electrophiles are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Aminophenols and other reduced derivatives.
Substitution: Various substituted phenols depending on the reagents used.
科学研究应用
2-Amino-3,5-dinitrophenol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 2-Amino-3,5-dinitrophenol involves its interaction with cellular components. The compound can act as an uncoupler of oxidative phosphorylation in mitochondria, disrupting the proton gradient and affecting ATP synthesis. This leads to increased metabolic activity and heat production. The molecular targets include mitochondrial proteins such as adenine nucleotide translocase and uncoupling proteins .
相似化合物的比较
Similar Compounds
2,4-Dinitrophenol: Known for its use as a metabolic stimulant and uncoupler of oxidative phosphorylation.
2-Amino-4-nitrophenol:
3,5-Dinitrophenol: Used in the synthesis of various organic compounds and as an intermediate in chemical manufacturing
Uniqueness
2-Amino-3,5-dinitrophenol is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and potential applications. Its combination of amino and nitro groups allows for diverse chemical transformations and makes it a valuable compound in both research and industrial contexts.
属性
CAS 编号 |
23408-16-4 |
|---|---|
分子式 |
C6H5N3O5 |
分子量 |
199.12 g/mol |
IUPAC 名称 |
2-amino-3,5-dinitrophenol |
InChI |
InChI=1S/C6H5N3O5/c7-6-4(9(13)14)1-3(8(11)12)2-5(6)10/h1-2,10H,7H2 |
InChI 键 |
QDKMCPXBRNXVCF-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])N)O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















